Ethyl 3-(4-hydroxyphenyl)propanoate
Overview
Description
Ethyl 3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O3 . It is a derivative of 3-(4-hydroxyphenyl)propanoic acid .
Synthesis Analysis
The synthesis of amides from Ethyl 3-(4-hydroxyphenyl)propanoate has been achieved through a sustainable, efficient, and fast protocol. This process involves the use of Lipase B of Candida Antarctica (CAL−B) in a batch/continuous-flow system or in a free-of-solvent/catalyst system . Another synthesis method involves the racemic synthetic route .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-hydroxyphenyl)propanoate is represented by the molecular formula C11H14O3 .
Chemical Reactions Analysis
Amides from Ethyl 3-(4-hydroxyphenyl)propanoate were obtained, catalyzed by Lipase B of Candida Antarctica (CAL−B) (41 %–75 %, 6–24 h) or in a free solvent/catalyst system (69–99 %, 72 h) .
Physical And Chemical Properties Analysis
Ethyl 3-(4-hydroxyphenyl)propanoate has a molecular weight of 194.23 g/mol . Other physical and chemical properties have not been fully investigated .
Scientific Research Applications
Application in Marine Biology and Chemistry
- Scientific Field : Marine Biology and Chemistry .
- Summary of the Application : Ethyl 3-(4-hydroxyphenyl)propanoate has been isolated from the marine fungus Penicillium thomii KMM 4680, which was collected from the surface of brown alga Alaria ochotensis . This compound is interesting as it is produced by fungal micromycetes isolated from marine sources .
- Methods of Application or Experimental Procedures : The fungus was cultivated on standard rice medium for 21 days at room temperature to produce the metabolite . The fungal mycelium with medium was extracted with EtOAc. The extract was evaporated under vacuum. The dry residue was chromatographed over a column of silica gel using hexane–EtOAc of increasing polarity .
- Results or Outcomes : The molecular formula of the compound was determined as C13H17NO4 based on high-resolution electrospray mass spectrometry and was confirmed by 13C NMR spectral analysis .
Application in Proteomics Research
- Scientific Field : Proteomics Research .
- Summary of the Application : Ethyl 3-(4-hydroxyphenyl)propanoate is a specialty product used for proteomics research applications .
- Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : Specific results or outcomes were not provided in the source .
General Laboratory Use
- Scientific Field : General Laboratory Use .
- Summary of the Application : Ethyl 3-(4-hydroxyphenyl)propanoate is used as a laboratory chemical .
- Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : Specific results or outcomes were not provided in the source .
Food, Drug, Pesticide or Biocidal Product Use
- Scientific Field : Food, Drug, Pesticide or Biocidal Product Use .
- Summary of the Application : Ethyl 3-(4-hydroxyphenyl)propanoate may be used in the production of food, drugs, pesticides, or biocidal products .
- Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : Specific results or outcomes were not provided in the source .
General Laboratory Use
- Scientific Field : General Laboratory Use .
- Summary of the Application : Ethyl 3-(4-hydroxyphenyl)propanoate is used as a laboratory chemical .
- Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : Specific results or outcomes were not provided in the source .
Food, Drug, Pesticide or Biocidal Product Use
- Scientific Field : Food, Drug, Pesticide or Biocidal Product Use .
- Summary of the Application : Ethyl 3-(4-hydroxyphenyl)propanoate may be used in the production of food, drugs, pesticides, or biocidal products .
- Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : Specific results or outcomes were not provided in the source .
Safety And Hazards
Future Directions
The sustainable synthesis of amides from Ethyl 3-(4-hydroxyphenyl)propanoate represents a good contribution to the production of amides with biological activities . These results represent a contribution to the sustainable synthesis of compounds with cosmetic potential and pharmacological properties .
properties
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,12H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFPPAZUJDUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371361 | |
Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-hydroxyphenyl)propanoate | |
CAS RN |
23795-02-0 | |
Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-HYDROXYHYDROCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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